2-(Chloromethyl)-1-methoxy-4-nitrobenzene is an organic compound with the molecular formula and a molecular weight of approximately 201.61 g/mol. This compound is characterized by the presence of a chloromethyl group, a methoxy group, and a nitro group attached to a benzene ring, making it significant in various chemical applications. It is commonly used as an intermediate in organic synthesis and has potential applications in pharmaceuticals and material science.
2-(Chloromethyl)-1-methoxy-4-nitrobenzene can be sourced from various chemical suppliers and manufacturers, including Sigma-Aldrich and Santa Cruz Biotechnology. It falls under the classification of aromatic compounds due to its benzene ring structure, and it is further categorized as a chlorinated aromatic compound due to the presence of the chloromethyl group.
The synthesis of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene typically involves chloromethylation of 1-methoxy-4-nitrobenzene. This process can be achieved through several methods:
The typical reaction conditions for the synthesis include:
The molecular structure of 2-(Chloromethyl)-1-methoxy-4-nitrobenzene features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 201.61 g/mol |
IUPAC Name | 2-(Chloromethyl)-1-methoxy-4-nitrobenzene |
InChI | InChI=1S/C8H8ClNO3/c1-13-8-4-2-3-7(10(11)12)6(8)5-9/h2-4H,5H2,1H3 |
Canonical SMILES | COC1=CC=C(C=C1CCl)N+[O-] |
2-(Chloromethyl)-1-methoxy-4-nitrobenzene can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(Chloromethyl)-1-methoxy-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles:
These properties make it a versatile compound for developing more complex organic molecules.
The physical properties include:
Key chemical properties are:
Property | Value |
---|---|
Boiling Point | Approximately 200°C |
Melting Point | Not well-documented |
Density | Variable based on purity |
2-(Chloromethyl)-1-methoxy-4-nitrobenzene has several applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: